molecular formula C23H21N3O5S2 B2562367 N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795298-38-2

N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2562367
CAS No.: 1795298-38-2
M. Wt: 483.56
InChI Key: YEAFHHKMPVHEIW-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S2 and its molecular weight is 483.56. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O5SC_{23}H_{21}N_{3}O_{5}S with a molecular weight of 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Cycle Progression : Studies indicate that this compound can induce cell cycle arrest in cancer cells at the G0/G1 and G2/M phases. This effect is likely mediated through the modulation of key regulatory proteins such as p53 and Topoisomerase II .
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines. This is evidenced by increased expression of pro-apoptotic markers and decreased viability in treated cells .
  • Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits significant antibacterial properties, potentially through intercalation into bacterial DNA .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG24 - 10Induces apoptosis; cell cycle arrest
MCF75 - 12Modulates p53 expression
HeLa6 - 15Inhibits tubulin polymerization
MDA-MB-2318 - 14Induces apoptosis; G2/M phase arrest

These findings suggest that the compound has potent anticancer properties with varying degrees of effectiveness across different cell types.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity. In vitro studies have shown:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli20
Pseudomonas aeruginosa22

These results indicate a significant potential for development as an antibacterial agent.

Case Studies

  • El-Metwally et al. (2020) : This study focused on a series of thieno[2,3-d]pyrimidine derivatives including the target compound. It was found to upregulate p53 expression significantly and induce apoptosis in HepG2 cells .
  • Madia et al. (2021) : Research on aminopyrimidine derivatives highlighted the strong anticancer properties of related compounds, suggesting a common mechanism involving cell cycle regulation and apoptosis induction .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-29-16-6-4-15(5-7-16)26-22(28)21-19(8-9-32-21)25-23(26)33-13-20(27)24-14-10-17(30-2)12-18(11-14)31-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAFHHKMPVHEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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